

An In-Depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid

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Compound of Interest

Compound Name: 3-(Thiophen-3-yl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Thiophen-3-yl)propanoic acid**, detailing its chemical identity, physicochemical properties, and the broader context of its potential applications in research and drug development. While specific biological data and detailed experimental protocols for this particular molecule are not extensively available in current literature, this guide consolidates the existing information and draws parallels from closely related compounds to offer valuable insights for the scientific community.

Chemical Identity and Nomenclature

The fundamental identification of **3-(Thiophen-3-yl)propanoic acid** is rooted in its chemical structure, which features a propanoic acid chain attached to the third position of a thiophene ring.

IUPAC Name: 3-thiophen-3-ylpropanoic acid[1]

Synonyms:

- 3-Thiophenepropanoic acid[1]
- 3-(3-Thienyl)propanoic acid[2]
- Benzenepropanoic acid, γ -(3-thienyl)-

These synonyms are frequently encountered in chemical literature and databases, and a clear understanding of them is crucial for comprehensive literature searches.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Thiophen-3-yl)propanoic acid** is presented in the table below. These parameters are essential for its handling, formulation, and in the design of experimental protocols.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ O ₂ S	[1]
Molecular Weight	156.20 g/mol	[1]
CAS Number	16378-06-6	[1]
Melting Point	61-62 °C	[2]
Boiling Point	284.965 °C at 760 mmHg	[2]
Physical Form	Solid	[2]
Purity	97% (typical commercial grade)	[2]
Storage Temperature	4 °C	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(Thiophen-3-yl)propanoic acid** is not readily available in peer-reviewed literature, its synthesis can be inferred from general methods used for analogous arylpropanoic acids. A plausible synthetic route is the hydrocarboxylation of 3-vinylthiophene or the reduction of 3-(thiophen-3-yl)acrylic acid.

A general experimental workflow for the synthesis of arylpropanoic acids is outlined below. Note: This is a generalized protocol and would require optimization for the specific synthesis of **3-(Thiophen-3-yl)propanoic acid**.

General Synthesis Workflow for Arylpropanoic Acids



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Caption: A generalized workflow for the synthesis of arylpropanoic acids.

Potential Applications in Drug Development

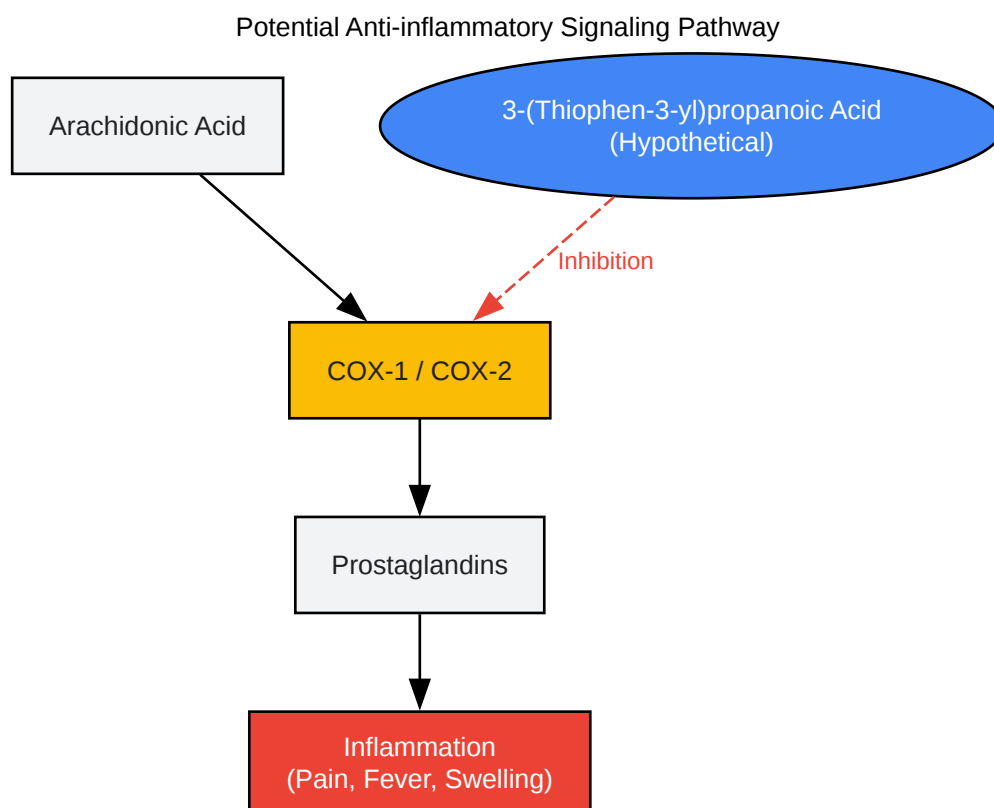
The thiophene ring is a well-established pharmacophore in medicinal chemistry, and numerous thiophene-containing compounds have been developed as therapeutic agents. Similarly, the arylpropanoic acid motif is characteristic of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in **3-(Thiophen-3-yl)propanoic acid** suggests its potential as a scaffold for the development of new therapeutic agents, particularly in the area of inflammation.

While direct biological activity data for **3-(Thiophen-3-yl)propanoic acid** is scarce, derivatives of 3-aminopropanoic acid containing a thiophene moiety have been investigated for their antimicrobial properties. For instance, a derivative incorporating a thien-3-yl group showed modest activity against Gram-positive bacteria.[3] This suggests that the **3-(thiophen-3-yl)propanoic acid** backbone could serve as a starting point for the synthesis of novel antimicrobial agents.

Potential Signaling Pathway Involvement

Given the structural similarity of **3-(Thiophen-3-yl)propanoic acid** to known NSAIDs, it is plausible that its biological effects, if any, could be mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, which are pro-inflammatory mediators.

A simplified diagram illustrating the potential mechanism of action via the COX pathway is presented below.



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Caption: Hypothetical inhibition of the COX pathway by **3-(Thiophen-3-yl)propanoic acid**.

Conclusion and Future Directions

3-(Thiophen-3-yl)propanoic acid is a readily characterizable small molecule with potential for further investigation in the field of medicinal chemistry. While its specific biological activities and mechanisms of action remain to be elucidated, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.

Future research should focus on:

- Developing and publishing a detailed, optimized synthesis protocol for **3-(Thiophen-3-yl)propanoic acid**.
- Conducting comprehensive in vitro and in vivo biological screening to identify its potential therapeutic activities.
- Investigating its mechanism of action and its effects on relevant signaling pathways.

This foundational work will be critical in unlocking the full potential of **3-(Thiophen-3-yl)propanoic acid** and its derivatives in drug discovery and development.

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